Cas no 1903091-93-9 (3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl)-)
3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl)-
-
- Inchi: 1S/C12H16FNO2/c1-16-11-3-2-9(6-10(11)13)12(8-15)4-5-14-7-12/h2-3,6,14-15H,4-5,7-8H2,1H3
- InChI Key: AGLOWYNZZCWGPW-UHFFFAOYSA-N
- SMILES: N1CCC(C2=CC=C(OC)C(F)=C2)(CO)C1
3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-376503-0.05g |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
1903091-93-9 | 0.05g |
$1573.0 | 2023-03-02 | ||
| Enamine | EN300-376503-0.1g |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
1903091-93-9 | 0.1g |
$1648.0 | 2023-03-02 | ||
| Enamine | EN300-376503-0.25g |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
1903091-93-9 | 0.25g |
$1723.0 | 2023-03-02 | ||
| Enamine | EN300-376503-0.5g |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
1903091-93-9 | 0.5g |
$1797.0 | 2023-03-02 | ||
| Enamine | EN300-376503-1.0g |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
1903091-93-9 | 1g |
$0.0 | 2023-05-29 | ||
| Enamine | EN300-376503-2.5g |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
1903091-93-9 | 2.5g |
$3670.0 | 2023-03-02 | ||
| Enamine | EN300-376503-5.0g |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
1903091-93-9 | 5.0g |
$5429.0 | 2023-03-02 | ||
| Enamine | EN300-376503-10.0g |
[3-(3-fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol |
1903091-93-9 | 10.0g |
$8049.0 | 2023-03-02 |
3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl)- Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl)-
Introduction to 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl) (CAS No. 1903091-93-9)
3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl), identified by the chemical compound code CAS No. 1903091-93-9, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of pyrrolidine derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The presence of both a fluoro and a methoxy substituent in its aromatic ring enhances its pharmacological properties, making it a valuable intermediate in the synthesis of various therapeutic agents.
The structural features of 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl), contribute to its unique chemical and biological properties. The pyrrolidine ring provides a nitrogen-containing heterocyclic framework, which is known to interact favorably with biological targets such as enzymes and receptors. Additionally, the fluoro and methoxy groups introduce electronic and steric effects that can modulate the compound's reactivity and binding affinity. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds with enhanced metabolic stability and improved bioavailability. The introduction of fluorine atoms into organic molecules is a well-established strategy to achieve these goals. Fluorine atoms can increase the lipophilicity of a compound, thereby improving its ability to cross biological membranes. Moreover, they can influence the electronic distribution within the molecule, leading to more potent interactions with biological targets. In the case of 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl), the fluoro group is strategically positioned to maximize these beneficial effects.
The methoxy group in the aromatic ring also plays a crucial role in determining the compound's properties. Methoxy groups are often used to enhance solubility and metabolic stability. They can also participate in hydrogen bonding interactions, which are important for binding to biological targets. The combination of a fluoro and a methoxy group in 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl), creates a molecule with balanced hydrophobicity and hydrogen bonding capabilities, making it suitable for various pharmacological applications.
Recent research has highlighted the potential of pyrrolidine derivatives as scaffolds for drug discovery. These compounds have shown promise in treating a wide range of diseases, including neurological disorders, cancer, and infectious diseases. The structural versatility of pyrrolidine derivatives allows for the introduction of diverse functional groups, enabling the design of molecules with tailored pharmacological properties. 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl) is no exception and has been explored as a building block for more complex drug candidates.
In addition to their therapeutic potential, pyrrolidine derivatives are also valuable tools in chemical biology research. They can be used to probe the function of biological targets by acting as inhibitors or modulators. The unique properties of 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl), make it an excellent candidate for such studies. Its ability to interact with biological targets while maintaining good solubility and metabolic stability makes it a versatile tool for researchers.
The synthesis of 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions are often employed to construct the complex molecular framework efficiently. The presence of sensitive functional groups like fluorine atoms necessitates careful handling during synthesis to prevent degradation or side reactions.
Once synthesized, the compound undergoes rigorous characterization using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the compound's structure and purity, which are essential for its subsequent use in pharmaceutical applications.
The pharmacological evaluation of 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl) involves testing its activity against various biological targets relevant to different therapeutic areas. In vitro assays are commonly used to assess its interaction with enzymes and receptors at molecular level. Additionally, preclinical studies may be conducted to evaluate its safety profile and pharmacokinetic properties in animal models.
The potential applications of this compound are vast due to its versatile structure and functional groups. It can serve as a lead compound for further derivatization to develop new drugs with improved efficacy and reduced side effects. Additionally, it can be used as an intermediate in the synthesis of more complex molecules with specific therapeutic profiles.
The growing interest in fluorinated compounds underscores their importance in modern drug discovery efforts. Fluorine atoms can significantly influence the pharmacokinetic properties of a drug by affecting its absorption, distribution, metabolism, excretion (ADME), and toxicity (T). The strategic use of fluorine atoms can lead to more effective drugs with better patient outcomes.
In conclusion, 3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl) (CAS No. 1903091-93-9) is a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for drug development and chemical biology research. Further exploration of this compound will likely lead to new insights into disease mechanisms and innovative therapeutic strategies.
1903091-93-9 (3-Pyrrolidinemethanol, 3-(3-fluoro-4-methoxyphenyl)-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)